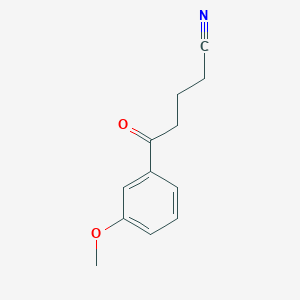

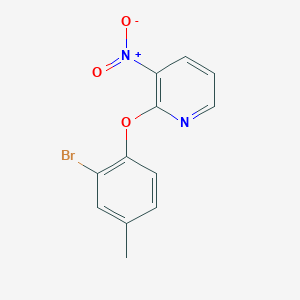

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

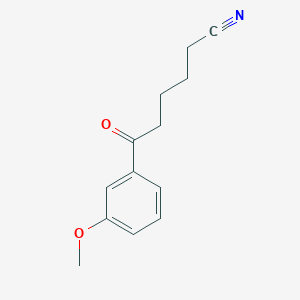

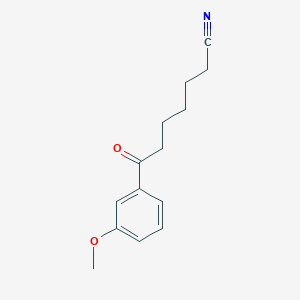

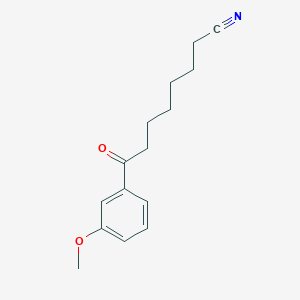

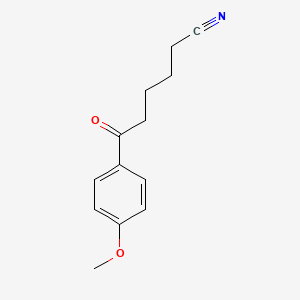

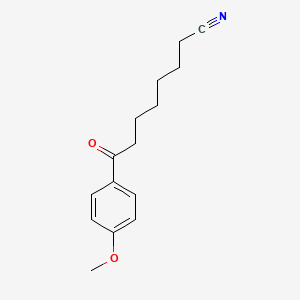

“6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid” is a chemical compound with the molecular formula C16H16F6O3 . It is also known as “ETHYL 6- (3,5-DITRIFLUOROMETHYLPHENYL)-6-OXOHEXANOATE” and "Benzenehexanoic acid, ε-oxo-3,5-bis (trifluoromethyl)-, ethyl ester" .

Physical And Chemical Properties Analysis

The boiling point of “6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid” is predicted to be 320.3±42.0 °C and its density is predicted to be 1.274±0.06 g/cm3 . The compound is also known to possess high thermal stability .

Applications De Recherche Scientifique

Synthesis and Anti-Inflammatory Applications

- Synthesis Processes : A study described the synthesis of a series of 6-aryl-4-oxohexanoic acids, which are structurally similar to 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid. This involved condensation reactions and demonstrated potential anti-inflammatory applications (Short & Rockwood, 1969).

Analytical Characterization

- Mass Spectrometry : Research on the mass spectrometric characterization of small oxocarboxylic acids, including compounds structurally related to 6-oxohexanoic acid, provides insights into the analytical methods for studying these compounds (Kanawati et al., 2007).

Environmental and Biological Applications

Biotransformation by Fungi : A study investigated the biotransformation of 6:2 fluorotelomer alcohol by the white-rot fungus, which is related to the environmental fate of compounds similar to 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid (Tseng et al., 2014).

Enzymatic Production : The enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme highlights biotechnological applications (Yamada et al., 2017).

Chemical Reactions and Properties

- Oxidation Processes : The oxidation of 2-methylcyclohexanone to give 6-oxoheptanoic acid, which is structurally similar, reveals the chemical properties and potential industrial applications of these compounds (Atlamsani et al., 1993).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid , have been used in organic synthesis

Mode of Action

A compound with a similar structure, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, has been described as a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid might also interact with its targets in a similar manner.

Biochemical Pathways

The related compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate has been used to efficiently glycosylate various alcoholic acceptors . This suggests that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid might also affect glycosylation pathways.

Result of Action

The related compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate has been used to efficiently glycosylate various alcoholic acceptors , suggesting that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid might also have similar effects.

Propriétés

IUPAC Name |

6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTQBOLQPLHJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645269 |

Source

|

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid | |

CAS RN |

898788-10-8 |

Source

|

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)